molecular formula C18H29N3O5 B1240157 (R)-bambuterol CAS No. 788821-30-7

(R)-bambuterol

Cat. No. B1240157
CAS RN: 788821-30-7
M. Wt: 367.4 g/mol
InChI Key: ANZXOIAKUNOVQU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-bambuterol is the (R)-enantiomer of bambuterol. It is an enantiomer of a (S)-bambuterol.

Scientific Research Applications

Metabolism in Humans

A study by Zhou et al. (2016) employed ultra-high performance liquid chromatography with tandem mass spectrometry to identify the major metabolites of (R)-bambuterol in human plasma and urine. They discovered 12 metabolites, four in plasma and all 12 in urine, with four being reported for the first time. The study highlighted that (R)-bambuterol is metabolized via hydrolysis, demethylation, oxygenation, glucuronidation, and sulfation pathways in vivo, providing valuable insights into its metabolism in humans (Zhou et al., 2016).

Lipid-Lowering Effects

Ye et al. (2015) conducted a randomized phase I trial on 48 healthy Chinese volunteers to examine the lipid-lowering effects of R-bambuterol. The study found dose-dependent reductions in plasma low-density lipoprotein cholesterol (LDL-C) and other lipid profiles with a single dose of R-bambuterol. It was more potent in lowering LDL-C than rac-bambuterol, indicating its potential as a lipid-lowering agent (Ye et al., 2015).

Stereoselective Inhibition of Cholinesterases

Research by Bosak et al. (2008) focused on how bambuterol selectively inhibits butyrylcholinesterase (BChE). They found that both enantiomers of bambuterol inhibited BChE much faster than acetylcholinesterase (AChE), with a preference for the R-enantiomer. This study contributes to understanding the selectivity and stereoselectivity of bambuterol in inhibiting cholinesterases (Bosak et al., 2008).

Pharmacokinetics in Preclinical Species

Srinivas (2016) discussed the pharmacokinetics of R-bambuterol in preclinical animal models, highlighting differences in clearance and distribution between R-bambuterol and its racemate. The study emphasized the need for further exploration of the pharmacokinetic profiles of bambuterol enantiomers (Srinivas, 2016).

properties

CAS RN

788821-30-7

Product Name

(R)-bambuterol

Molecular Formula

C18H29N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

[3-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3/t15-/m0/s1

InChI Key

ANZXOIAKUNOVQU-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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